molecular formula C20H19ClF3N3O3 B2914166 N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 1093680-97-7

N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No.: B2914166
CAS No.: 1093680-97-7
M. Wt: 441.84
InChI Key: ZEQIOHGEBQLMGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide” is a synthetic acetamide derivative featuring a complex heterocyclic scaffold. Its structure comprises:

  • A phenyl ring at the 4-position of the quinoxaline, modified with a 2-chloro-1,1,2-trifluoroethoxy substituent. This group introduces strong electron-withdrawing effects and steric bulk, which may influence solubility and biological interactions.
  • An acetamide linker bridging the quinoxaline and phenyl moieties, enabling structural flexibility and participation in intermolecular interactions.

While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural analogs (e.g., ) suggest roles in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name

N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClF3N3O3/c1-10-7-14-15(8-11(10)2)27-18(29)16(26-14)9-17(28)25-12-3-5-13(6-4-12)30-20(23,24)19(21)22/h3-8,16,19,26H,9H2,1-2H3,(H,25,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQIOHGEBQLMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=C(C=C3)OC(C(F)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (CAS No. 1093680-97-7) is a synthetic compound with potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

  • Molecular Formula: C20H19ClF3N3O3
  • Molecular Weight: 441.83 g/mol
  • Structural Characteristics: The compound features a trifluoroethoxy group and a tetrahydroquinoxaline moiety, which are significant for its biological interactions.

Biological Activity

The biological activity of this compound has been explored in several contexts, particularly in relation to its potential as an anticancer agent and its effects on various biological pathways.

Anticancer Activity

Research indicates that compounds containing quinoxaline derivatives often exhibit significant anticancer properties. For instance:

  • Mechanism of Action: The compound may inhibit key enzymes involved in cancer cell proliferation and survival. Studies have shown that similar compounds can disrupt metabolic pathways essential for cancer cell growth.
  • Cell Line Studies: In vitro studies using glioblastoma and other cancer cell lines have demonstrated that this class of compounds can reduce cell viability significantly through apoptosis induction .

Enzyme Inhibition

The trifluoromethyl group in the structure is known to enhance the potency of compounds against certain enzymes:

  • Inhibition of 5-Hydroxytryptamine (5-HT) Uptake: Analogous compounds with trifluoromethyl groups have shown increased efficacy in inhibiting serotonin uptake, which is crucial for neuropharmacological applications .

Case Studies

Several studies have highlighted the biological activity of related compounds and their implications:

  • Study on Quinoxaline Derivatives:
    • A study published in ACS Omega evaluated various quinoxaline derivatives for their anticancer properties. The results indicated that modifications at specific positions significantly enhanced their activity against glioblastoma cells .
  • FDA Drug Review:
    • A review on FDA-approved drugs containing trifluoromethyl groups noted improved pharmacological profiles due to enhanced interaction with target proteins. This suggests that this compound may share similar beneficial properties .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
Anticancer ActivityInduces apoptosis in glioblastoma cells
Enzyme InhibitionInhibits 5-HT uptake
Pharmacological ProfileEnhanced efficacy due to trifluoromethyl group

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related acetamide derivatives, emphasizing substituent variations, synthetic yields, and physical properties:

Compound Name Key Substituents Yield Melting Point (°C) Notable Features
Target compound 4-(2-chloro-1,1,2-trifluoroethoxy)phenyl, 6,7-dimethyl-3-oxo-tetrahydroquinoxaline N/R N/R High lipophilicity due to trifluoroethoxy and chloro groups; potential H-bond donor
2-((3-(4-fluorophenyl)-4-oxoquinazolin-2-yl)thio)-N-(2-(4-chlorophenyl)-4-oxo-tetrahydroquinazolin-6-yl)acetamide 4-fluorophenyl, 4-chlorophenyl, thioether linkage 61% N/R Thioacetamide linker enhances metabolic stability
2-(6,7-dimethyl-3-oxo-tetrahydroquinoxalin-2-yl)-N-(2-(trifluoromethylthio)phenyl)acetamide 2-(trifluoromethylthio)phenyl, 6,7-dimethyl-tetrahydroquinoxaline N/R N/R Trifluoromethylthio group increases electrophilicity
N-(2,3-diphenylquinoxalin-6-yl)-2-((4-(4-chlorophenyl)pyrimidin-2-yl)thio)acetamide (4a) 2,3-diphenylquinoxaline, pyrimidinylthio, 4-chlorophenyl 90.2% 230–232 High yield; pyrimidine-thio moiety may enhance binding to enzyme active sites
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide Benzothiazole, 3,4,5-trimethoxyphenyl N/R N/R Methoxy groups improve solubility; benzothiazole core common in anticancer agents

N/R: Not reported in the provided evidence.

Research Findings and Structural Insights

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups : The 2-chloro-1,1,2-trifluoroethoxy group in the target compound likely enhances lipophilicity compared to methoxy or methyl substituents in analogs (e.g., compound 4a ). This could improve membrane permeability but reduce aqueous solubility.
  • Hydrogen-Bonding Capacity: The acetamide linker and 3-oxo group in the tetrahydroquinoxaline core enable hydrogen bonding, critical for crystallinity and target binding (as inferred from on H-bond patterns) .

Crystallographic Analysis

  • Structural characterization of similar compounds (e.g., ) likely employs SHELX programs for refinement, as noted in . The target’s crystalline form may exhibit unique packing patterns due to its bulky substituents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.